2-chloro-5-methyl-1H-benzimidazole hydrochloride
Overview
Description
2-chloro-5-methyl-1H-benzimidazole hydrochloride is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Mechanism of Action
Target of Action
Benzimidazole derivatives, which include this compound, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets would depend on the particular activity being exhibited.
Mode of Action
For instance, some benzimidazole derivatives have been found to exhibit potent in vitro antimicrobial activity .
Biochemical Pathways
Benzimidazole derivatives have been reported to affect various biochemical pathways depending on their specific targets . For instance, they may interfere with the synthesis of certain proteins or disrupt cellular processes, leading to their pharmacological effects.
Result of Action
Based on the reported activities of benzimidazole derivatives, the compound could potentially lead to changes in cellular processes, disruption of protein synthesis, or interference with microbial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methyl-1H-benzimidazole hydrochloride typically involves the cyclization of o-phenylenediamine with appropriate reagents. One common method is the condensation of o-phenylenediamine with formic acid or its derivatives, followed by chlorination and methylation steps . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like flow chemistry and microwave-assisted synthesis are also explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-methyl-1H-benzimidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures, solvents, and catalysts .
Major Products Formed
Scientific Research Applications
2-chloro-5-methyl-1H-benzimidazole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound finds applications in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted benzimidazoles such as:
- 2-methylbenzimidazole
- 5-chlorobenzimidazole
- 2-chloro-1H-benzimidazole
Uniqueness
The uniqueness of 2-chloro-5-methyl-1H-benzimidazole hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-6-methyl-1H-benzimidazole;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c1-5-2-3-6-7(4-5)11-8(9)10-6;/h2-4H,1H3,(H,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRHTOLPMPRCPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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